Ethyl 2-ethoxy-5-nitrobenzoate
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Overview
Description
Ethyl 2-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an ethoxy group, and the hydrogen atom at the fifth position is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxy-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by the introduction of an ethoxy group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin and hydrochloric acid, or iron and acetic acid.
Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of nitroso or other nitrogen-containing functional groups.
Reduction: Formation of ethyl 2-ethoxy-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving the modification of biological molecules and the investigation of enzyme-catalyzed reactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ethoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Ethyl 2-ethoxy-5-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-ethoxybenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 5-nitrobenzoate: Lacks the ethoxy group, affecting its solubility and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
This compound is unique due to the presence of both the ethoxy and nitro groups, which confer specific reactivity and solubility characteristics that are valuable in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-ethoxy-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(12(14)15)7-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYMFRCPFAPCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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